molecular formula C12H14OSi B1585682 3-(Trimethylsilyl)ethynylbenzaldehyde CAS No. 77123-55-8

3-(Trimethylsilyl)ethynylbenzaldehyde

Cat. No.: B1585682
CAS No.: 77123-55-8
M. Wt: 202.32 g/mol
InChI Key: UPZYBRHQVJTPBO-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)ethynylbenzaldehyde is an organic compound with the molecular formula C12H14OSi. It is a derivative of benzaldehyde, where the ethynyl group is substituted with a trimethylsilyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Trimethylsilyl)ethynylbenzaldehyde can be synthesized through the Sonogashira coupling reaction. This involves the reaction of 3-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction typically requires anhydrous conditions and is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction is a common method used in industrial settings for the synthesis of similar compounds. The process involves scaling up the reaction conditions and optimizing parameters such as temperature, pressure, and catalyst loading to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylsilyl)ethynylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Trimethylsilyl)ethynylbenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Utilized in the development of bioactive compounds and probes for biological studies.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyl)ethynylbenzaldehyde is primarily based on its reactivity as an aldehyde and the presence of the trimethylsilyl group. The aldehyde group can undergo nucleophilic addition reactions, while the trimethylsilyl group can be removed or substituted under appropriate conditions. These reactions enable the compound to participate in various synthetic pathways and form diverse products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trimethylsilyl)ethynylbenzaldehyde is unique due to the presence of the trimethylsilyl group at the meta position, which provides stability and specific reactivity patterns. This makes it a valuable intermediate in organic synthesis and allows for the formation of diverse products through various chemical reactions .

Properties

IUPAC Name

3-(2-trimethylsilylethynyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14OSi/c1-14(2,3)8-7-11-5-4-6-12(9-11)10-13/h4-6,9-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZYBRHQVJTPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377989
Record name 3-(Trimethylsilyl)ethynylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77123-55-8
Record name 3-(Trimethylsilyl)ethynylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77123-55-8
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Synthesis routes and methods I

Procedure details

Compound VI was synthesized by the organopalladiumcatalyzed ethynylation of meta-bromobenzaldehyde with ethynyltrimethylsilane as follows: ##STR4##
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Synthesis routes and methods II

Procedure details

3-Bromobenzaldehyde (30 g, 162 mmol), ethynyl-trimethyl-silane (30 mL, 211 mmol), triphenylphosphine (2.13 g, 8 mmol), palladium (II) acetate (0.91 g, 4 mmol) and triethylamine (540 mL, 0.3 M) were heated at 90° C. for 5 hours, after cooling to ambient temperature, the mixture was filtered. The filtrate was evaporated, and the residue was subjected to silica gel chromatography (hexane to 4:96 diethyl ether/hexane) to afford 3-trimethylsilanylethynyl-benzaldehyde 73(a1).
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30 g
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30 mL
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2.13 g
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0.91 g
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540 mL
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Synthesis routes and methods III

Procedure details

To a solution of 3-bromobenzaldehyde (10.00 g, 54.08 mmol) and triphenylphosphine (0.500 g, 1.91 mmol) in anhydrous triethylamine (100 mL) under argon were added ethynyltrimethylsilane (6.00 g, 61.09 mmol) and palladium (II) acetate (0.100 g, 0.445 mmol). The final mixture was heated to reflux for 2 hours, and was then cooled to room temperature and filtered. The filtrate was concentrated under vacuum to a thick oil, which was purified by column chromatography (dichloromethane/petroleum ether 1:4) to give 8.52 g (78.0% yield) of 3-(trimethylsilylethynyl)benzaldehyde [1H-NMR (CDCl3) δ ppm: 0.26 (s, 9H, SiMe3), 7.47 (t, 1H, ArH, J=7.5 Hz), 7.70 (d, 1H, ArH, J=7.5 Hz), 7.82 (d, 1H, ArH, J=7.5 Hz), 7.96 (s, 1H ArH), 9.98 (s, 1H, CHO)]. This compound (5.00 g, 24.74 mmol) was treated with K2CO3 (0.500 g) in methanol (50 mL) at 25° C. for 2 hours under argon. The solvent was removed under vacuum, and the residue was dissolved in dichloromethane (100 mL). This solution was washed once with a saturated aqueous NaHCO3 solution, and once with water, before being dried over anhydrous Na2SO4 and the solvent evaporated under vacuum. The yellow residue was purified by column chromatography using dichloromethane/petroleum ether 1:4 for elution, and recrystallized from cyclohexane to give 2.80 g (87.1% yield) of the title compound; MS (EI) m/e 130.0; (M+). 1H-NMR (CDCl3) δ ppm: 3.20 (s, 1H, CH), 7.51 (t, 1H, ArH, J=7.8 Hz), 7.74 (d, 1H, ArH, J=7.8 Hz), 7.87 (d, 1H, ArH, J=7.8 Hz), 7.99 (s, 1H, ArH), 10.02 (s, 1H, CHO).
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10 g
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6 g
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100 mL
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0.5 g
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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